molecular formula C21H26N4O2 B11008656 N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11008656
M. Wt: 366.5 g/mol
InChI Key: GUDYLUGMOXWDRL-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a cyclooctyl group

Preparation Methods

The synthesis of N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps. One common method involves the reaction of tryptamine derivatives with carboxylic acids using N,N’-dicyclohexylcarbodiimide as a dehydrating agent . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The indole and oxadiazole rings can participate in electrophilic substitution reactions, often using halogenating agents or nitrating mixtures.

Scientific Research Applications

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The oxadiazole ring may contribute to the compound’s stability and reactivity, enhancing its overall efficacy in biological systems .

Comparison with Similar Compounds

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can be compared to other indole derivatives, such as:

This compound stands out due to its unique combination of an indole moiety and an oxadiazole ring, which may offer distinct advantages in terms of stability and biological activity.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H26N4O2/c26-19(23-17-6-4-2-1-3-5-7-17)10-11-20-24-21(25-27-20)16-9-8-15-12-13-22-18(15)14-16/h8-9,12-14,17,22H,1-7,10-11H2,(H,23,26)

InChI Key

GUDYLUGMOXWDRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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